Pyrimidine, 4-chloro-6-ethenyl-2-methyl-

Descripción

Structural Overview and Nomenclature

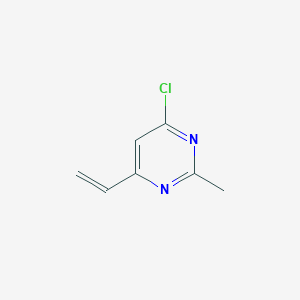

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- features a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. The systematic nomenclature reflects three distinct substituents that define the compound's chemical identity and reactivity profile. At position 4 of the pyrimidine ring, a chlorine atom provides electrophilic character and serves as a potential leaving group for nucleophilic substitution reactions. The ethenyl group, also known as a vinyl group, occupies position 6 and introduces an unsaturated carbon-carbon double bond that can participate in addition reactions and polymerization processes. Position 2 bears a methyl group that contributes to the compound's lipophilic character and steric properties.

The compound is registered under Chemical Abstracts Service number 1429635-47-1, providing a unique identifier for chemical databases and literature searches. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, ensuring unambiguous identification across different chemical contexts. The canonical Simplified Molecular Input Line Entry System representation "C=Cc1cc(Cl)nc(C)n1" provides a linear notation that captures the connectivity and substitution pattern of the molecule.

The molecular geometry of pyrimidine, 4-chloro-6-ethenyl-2-methyl- exhibits planarity typical of aromatic heterocycles, with the ethenyl substituent capable of conjugation with the pyrimidine ring system. This structural arrangement influences the compound's electronic properties and reactivity patterns. The presence of the chlorine atom introduces asymmetry in the electron distribution, creating regions of electrophilic and nucleophilic character that can be exploited in synthetic transformations.

Historical Context of Substituted Pyrimidines

The development of substituted pyrimidines traces back to the early nineteenth century when researchers first identified pyrimidine derivatives as breakdown products of uric acid metabolism. In 1818, Brugnatelli achieved the isolation of alloxan, recognized as the first pyrimidine derivative, through the oxidation of uric acid with nitric acid. This landmark discovery established the foundation for subsequent investigations into pyrimidine chemistry and sparked interest in the synthesis and characterization of related compounds.

The systematic study of pyrimidines commenced in 1884 with Pinner's groundbreaking work, who developed synthetic methodologies by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methods to include the proposal of the term "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The twentieth century witnessed substantial advances in pyrimidine chemistry, driven by recognition of their biological importance as components of nucleic acids and their potential as pharmaceutical agents. The discovery that cytosine, thymine, and uracil are pyrimidine derivatives fundamental to deoxyribonucleic acid and ribonucleic acid structure revolutionized understanding of genetic material and provided impetus for developing pyrimidine-based therapeutic agents. This biological significance motivated extensive research into substituted pyrimidines, leading to the development of compounds with diverse substitution patterns, including halogenated, alkylated, and vinyl-substituted derivatives.

Contemporary research in substituted pyrimidines has expanded to encompass combinatorial chemistry approaches and structure-activity relationship studies. The development of cross-coupling methodologies has enabled the efficient preparation of diversely substituted pyrimidines, facilitating the exploration of structure-property relationships and the optimization of biological activities. Recent synthetic strategies have emphasized the importance of preserving functional group compatibility while introducing diverse substituents at strategic positions on the pyrimidine ring.

Significance in Chemical Research

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- occupies a prominent position in chemical research due to its versatile reactivity and potential applications across multiple domains. The compound serves as a valuable building block for constructing more complex heterocyclic structures through various synthetic transformations. The chlorine substituent at position 4 provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups including amines, alcohols, and carbon nucleophiles. This reactivity pattern makes the compound particularly useful for structure-activity relationship studies in medicinal chemistry, where systematic modification of substituents can reveal important biological activities.

The ethenyl group at position 6 introduces additional synthetic possibilities through its capacity to undergo addition reactions, polymerization processes, and cross-coupling reactions. Recent research has demonstrated the utility of vinyl-substituted pyrimidines in forming complex molecular architectures through radical polymerization and coordination chemistry. The combination of electrophilic and nucleophilic reactive sites within the same molecule enables tandem reaction sequences that can rapidly increase molecular complexity.

Structure-activity relationship studies have revealed that the specific substitution pattern of pyrimidine, 4-chloro-6-ethenyl-2-methyl- contributes to unique biological activities. Research into pyrimidine derivatives has shown that the positioning of chlorine, vinyl, and methyl substituents influences binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The compound's balanced lipophilic and hydrophilic character, conferred by its mixed substituent pattern, makes it an attractive scaffold for drug discovery efforts.

The significance of this compound extends to materials chemistry, where substituted pyrimidines serve as components in electronic materials, coordination polymers, and supramolecular assemblies. The aromatic nature of the pyrimidine core combined with the functional group diversity provides opportunities for developing materials with tailored electronic, optical, and mechanical properties. Recent investigations have explored the use of vinyl-substituted pyrimidines in forming conducting polymers and as ligands in metal-organic frameworks.

Position of 4-Chloro-6-Ethenyl-2-Methylpyrimidine in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, pyrimidine, 4-chloro-6-ethenyl-2-methyl- represents a sophisticated example of functional group integration on aromatic nitrogen heterocycles. Heterocyclic compounds constitute more than half of all known organic compounds and form the basis of numerous pharmaceutical, agrochemical, and materials applications. The pyrimidine framework, as one of the three diazines alongside pyrazine and pyridazine, provides a unique electronic environment due to the specific positioning of nitrogen atoms at the 1 and 3 positions.

The strategic placement of substituents on pyrimidine, 4-chloro-6-ethenyl-2-methyl- creates a system with complementary reactivity patterns that distinguish it from other heterocyclic scaffolds. Unlike pyridine derivatives, which contain a single nitrogen atom, pyrimidines exhibit enhanced electrophilic character due to the presence of two electron-withdrawing nitrogen atoms. This electronic environment activates the ring toward nucleophilic substitution reactions, particularly at positions adjacent to nitrogen atoms.

Contemporary research has emphasized the development of efficient methodologies for functionalizing pyrimidines through deconstruction-reconstruction strategies. These approaches involve transforming existing pyrimidine structures into reactive intermediates that can be cyclized with different partners to generate diverse heterocyclic systems. Pyrimidine, 4-chloro-6-ethenyl-2-methyl- serves as an excellent substrate for such transformations due to its multiple reactive sites and the stability of its core structure.

The compound's position in heterocyclic chemistry is further enhanced by its compatibility with modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, radical chemistry, and photochemical transformations. The vinyl substituent provides access to a range of coupling partners through palladium-catalyzed reactions, while the chlorine atom enables Suzuki-Miyaura, Sonogashira, and Heck coupling protocols. This synthetic versatility positions the compound as a privileged scaffold for accessing diverse chemical space in drug discovery and materials research.

Recent advances in pyrimidine chemistry have revealed the importance of understanding electronic effects and substitution patterns on reactivity and selectivity. The specific arrangement of substituents in pyrimidine, 4-chloro-6-ethenyl-2-methyl- creates a unique electronic environment that influences reaction outcomes and enables selective transformations. This selectivity is particularly valuable in complex molecule synthesis, where multiple reactive sites must be differentiated and controlled to achieve desired synthetic outcomes.

Propiedades

IUPAC Name |

4-chloro-6-ethenyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c1-3-6-4-7(8)10-5(2)9-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTFQKDLQMHWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Hydroxyl-2,6-dimethylpyrimidine Intermediate

- Starting materials: Methyl acetoacetate and acetamidine hydrochloride.

- Base: Potassium hydroxide in methanol.

- Procedure: Methyl acetoacetate (211 g) and potassium hydroxide (138 g) are dissolved in 2 L methanol in a 3 L three-neck flask. The mixture is stirred mechanically and heated for about 1 hour.

- Addition: Acetamidine hydrochloride (266 g) is added, and the reaction mixture is refluxed overnight.

- Workup: After completion, the mixture is cooled, filtered, and the solid is washed with ethyl acetate (500 mL × 3). The product is dried under vacuum to yield 4-hydroxyl-2,6-dimethylpyrimidine as white cotton-like solid (181 g).

Chlorination to 4-Chloro-2,6-dimethylpyrimidine

- Reagents: Phosphorus oxychloride (POCl3) and triethylamine.

- Procedure: The 4-hydroxyl intermediate (181 g) is placed in a 2 L flask with mechanical stirring. POCl3 (500 mL) is added dropwise in small portions, generating white fumes. Subsequently, triethylamine (147 g) is added, producing more fumes.

- Reaction: The mixture is refluxed overnight.

- Quenching: The reaction mixture is poured into 10 L of ice-water mixture, maintaining temperature below 0 °C.

- pH Adjustment: Potassium hydroxide is added to adjust pH to 8–9, keeping temperature below 10 °C.

- Extraction: The product is extracted with ethyl acetate (1000 mL), washed with saturated brine (200 mL), dried over anhydrous sodium sulfate, and evaporated under reduced pressure at low temperature due to product volatility.

- Purification: The crude product is purified by silica gel chromatography and vacuum distillation at low temperature.

- Yield: 105 g of 4-chloro-2,6-dimethylpyrimidine is obtained.

Introduction of the Ethenyl Group at 6-Position

Summary Table of Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 4-hydroxyl pyrimidine | Methyl acetoacetate, acetamidine hydrochloride, KOH, methanol | Overnight | Reflux (~65 °C) | ~85 | Reflux with stirring |

| Chlorination to 4-chloro pyrimidine | POCl3, triethylamine, ice-water quench, KOH pH adjust | Overnight | Reflux, then 0–10 °C | ~58 | Low temp extraction, volatile product |

| Introduction of ethenyl group | Vinylation via Pd-catalyzed coupling (literature-based inference) | Variable | Mild to reflux | Variable | Requires further optimization |

The preparation of Pyrimidine, 4-chloro-6-ethenyl-2-methyl- involves a multi-step synthetic approach starting from methyl acetoacetate and acetamidine hydrochloride to form the hydroxypyrimidine intermediate, followed by chlorination to install the 4-chloro substituent. Introduction of the ethenyl group at the 6-position requires further vinylation steps, typically via palladium-catalyzed cross-coupling methods. Careful control of reaction conditions, especially temperature and pH, is essential to obtain high purity and yield.

This synthesis pathway is supported by detailed patent disclosures and peer-reviewed literature on related pyrimidine derivatives, providing a reliable and authoritative foundation for further research and industrial application.

Análisis De Reacciones Químicas

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to yield ethyl derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the ethenyl group is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of Pyrimidine, 4-chloro-6-ethenyl-2-methyl- depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. These interactions can inhibit the proliferation of cancer cells or viruses . The compound’s ethenyl group allows for additional functionalization, enhancing its binding affinity and specificity for molecular targets .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituent type and position critically influence pyrimidine properties:

- 4-Chloro-6-ethyl-2-methylpyrimidine (): The ethyl group at position 6 enhances hydrophobicity compared to the ethenyl group in the target compound.

- 2-Chloro-5-n-nonylpyrimidine (): A long alkyl chain at position 5 increases hydrophobicity (logP), facilitating bacterial cell penetration.

- Pyrimethamine (): The 2,4-diamino and 5-(4-chlorophenyl) groups enable hydrogen bonding and π-π stacking, critical for binding to dihydrofolate reductase. The target compound lacks amino groups, suggesting different mechanistic pathways.

Table 1: Substituent Comparison of Pyrimidine Derivatives

Actividad Biológica

Pyrimidine, 4-chloro-6-ethenyl-2-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of compounds known for their significant role in biological systems. They are structural components of nucleic acids and are involved in various biochemical processes. The specific compound, 4-chloro-6-ethenyl-2-methyl-, exhibits properties that make it a candidate for further research in drug development.

Biological Activities

-

Antiviral Activity

- Pyrimidine derivatives have shown promising antiviral properties. For instance, some compounds have been effective against viruses like Zika Virus (ZIKV) and Dengue Virus (DENV-2), with effective concentrations (EC50) reported at 1.4 μM for DENV-2 . These compounds may inhibit viral replication by targeting specific viral enzymes.

-

Anticancer Properties

- Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For example, certain derivatives were tested against various human cancer cell lines (A549, MCF7, LoVo, HT29) and demonstrated significant cytotoxicity . The structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring can enhance anticancer activity.

-

Anti-inflammatory Effects

- Pyrimidines are also recognized for their anti-inflammatory effects. Compounds derived from pyrimidine structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . In experimental models, some pyrimidine derivatives exhibited comparable or superior anti-inflammatory activity to established drugs like indomethacin.

The biological activity of pyrimidine derivatives often involves the inhibition of key enzymes:

- Thymidylate Synthase (TS) : Many pyrimidines act as inhibitors of TS, which is vital for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells .

- Dihydrofolate Reductase (DHFR) : Some compounds inhibit DHFR, another enzyme critical for nucleotide synthesis, thereby exerting anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituents on the pyrimidine ring can significantly influence potency and selectivity against target enzymes.

- The presence of electron-withdrawing groups (like chlorine) has been associated with enhanced activity against certain biological targets .

Table 1: Summary of Biological Activities

| Biological Activity | Target | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | ZIKV/DENV-2 | 1.4 μM / 2.4 μM | |

| Anticancer | Various cancer cell lines | IC50 = 72 nM | |

| Anti-inflammatory | COX enzymes | IC50 = 0.04 μmol |

Case Studies

- Antiviral Efficacy : A study demonstrated that a series of pyrimidine derivatives effectively inhibited ZIKV with an EC50 value of 2.4 μM, showcasing their potential as antiviral agents .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain modified pyrimidines exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values as low as 72 nM, indicating strong potential for further development in oncology .

- Anti-inflammatory Activity : In animal models, selected pyrimidine derivatives displayed anti-inflammatory effects comparable to indomethacin, suggesting their utility in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-ethenyl-2-methylpyrimidine, and what methodological considerations ensure high yield and purity?

A common approach involves condensation reactions using substituted pyrimidine precursors. For example, refluxing a mixture of substituted acetamide derivatives (e.g., N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide) with urea/thiourea and aldehydes in ethanol with catalytic HCl for 24–25 hours, followed by crystallization from methanol . Key considerations include strict stoichiometric control, inert atmosphere to prevent oxidation of the ethenyl group, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. How can spectroscopic and crystallographic methods be optimized to characterize the compound’s structure?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the molecular geometry, with attention to torsional angles between the pyrimidine ring and substituents .

- Spectroscopy : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm substituent positions. For example, the ethenyl group’s protons show distinct coupling constants (J = 10–16 Hz) in ¹H NMR .

Q. What safety protocols are critical when handling 4-chloro-6-ethenyl-2-methylpyrimidine in laboratory settings?

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent degradation.

- Dispose of waste via certified hazardous waste services, as halogenated pyrimidines may exhibit environmental toxicity .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

Recrystallization using methanol or ethanol is effective for removing unreacted precursors. For complex mixtures, gradient elution in flash chromatography (e.g., 10–50% ethyl acetate in hexane) achieves high purity .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and pharmacological interactions?

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze frontier molecular orbitals (FMO) and predict nucleophilic/electrophilic sites .

- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., dihydrofolate reductase), focusing on the chloro and ethenyl groups’ roles in hydrogen bonding and steric effects .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or disordered substituents?

Q. How do substituent electronic effects (e.g., chloro, ethenyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Perform Hammett studies by synthesizing analogs with varying substituents. Monitor reaction rates (e.g., with piperidine as a nucleophile) via UV-Vis or GC-MS to correlate σ values with activation energy .

Q. What experimental approaches elucidate the mechanism of ethenyl group participation in cycloaddition or polymerization reactions?

Q. How can high-throughput screening (HTS) platforms evaluate the compound’s bioactivity against resistant microbial strains?

Design microbroth dilution assays in 96-well plates, testing the compound at concentrations from 0.1–100 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Use SYTOX Green staining to quantify membrane disruption via fluorescence microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.